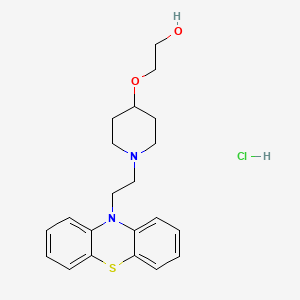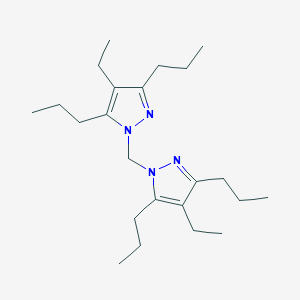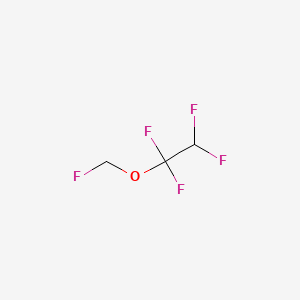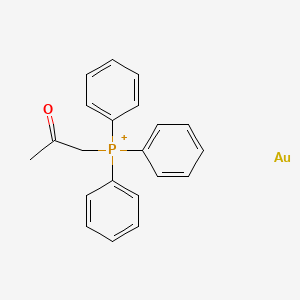
Perchloric acid--quinoline (1/2)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Perchloric acid–quinoline (1/2) is a compound formed by the combination of perchloric acid and quinoline in a 1:2 molar ratio. Perchloric acid is a strong mineral acid with the formula HClO₄, known for its powerful oxidizing properties. Quinoline, on the other hand, is a heterocyclic aromatic organic compound with the formula C₉H₇N, widely used in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of perchloric acid–quinoline (1/2) involves the reaction of perchloric acid with quinoline. This reaction typically occurs in a non-aqueous medium to prevent the decomposition of perchloric acid. The reaction can be represented as: [ \text{HClO}_4 + 2 \text{C}_9\text{H}_7\text{N} \rightarrow \text{(C}_9\text{H}_7\text{N)}_2\text{HClO}_4 ]
Industrial Production Methods
Industrial production of perchloric acid involves the treatment of sodium perchlorate with hydrochloric acid, followed by distillation to obtain pure perchloric acid . Quinoline is typically produced through the Skraup synthesis, which involves the reaction of aniline, glycerol, and sulfuric acid in the presence of an oxidizing agent .
Chemical Reactions Analysis
Types of Reactions
Perchloric acid–quinoline (1/2) undergoes various chemical reactions, including:
Oxidation: Perchloric acid acts as a strong oxidizing agent.
Substitution: Quinoline can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Perchloric acid in glacial acetic acid is used as the oxidizing agent.
Substitution: Reactions involving quinoline often use reagents like sulfuric acid, acetic anhydride, and various catalysts.
Major Products
Oxidation: Oxidized quinoline derivatives.
Substitution: Substituted quinoline compounds, depending on the reagents used.
Scientific Research Applications
Perchloric acid–quinoline (1/2) has several applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Quinoline derivatives are studied for their antimicrobial and antimalarial properties.
Medicine: Quinoline-based drugs are used in the treatment of malaria and other diseases.
Industry: Used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of perchloric acid–quinoline (1/2) involves the strong oxidizing properties of perchloric acid and the biological activity of quinoline. Quinoline derivatives can interact with various molecular targets, including enzymes and DNA, leading to their antimicrobial and antimalarial effects .
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: Similar structure but differs in the position of the nitrogen atom.
Hydrochloric acid–quinoline: Similar compound but with hydrochloric acid instead of perchloric acid.
Uniqueness
Perchloric acid–quinoline (1/2) is unique due to the combination of a strong oxidizing agent with a biologically active heterocyclic compound, making it useful in both chemical synthesis and biological applications .
Properties
CAS No. |
41439-53-6 |
|---|---|
Molecular Formula |
C18H15ClN2O4 |
Molecular Weight |
358.8 g/mol |
IUPAC Name |
perchloric acid;quinoline |
InChI |
InChI=1S/2C9H7N.ClHO4/c2*1-2-6-9-8(4-1)5-3-7-10-9;2-1(3,4)5/h2*1-7H;(H,2,3,4,5) |
InChI Key |
ZHIJRAJRTIZEFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=N2.C1=CC=C2C(=C1)C=CC=N2.OCl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrrolo[1,2-A][1,4]diazepine](/img/structure/B14669276.png)

![5H-Tetrazolo[1,5-a]azepine, 6,7,8,9-tetrahydro-7-methyl-](/img/structure/B14669293.png)


![4-ethoxy-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline](/img/structure/B14669300.png)








